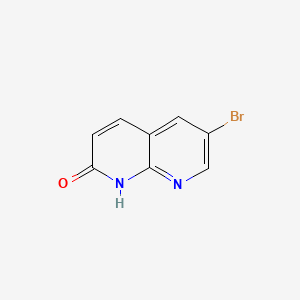

6-Bromo-1,8-naphthyridin-2-ol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,8-naphthyridin-2-ol typically involves the bromination of 1,8-naphthyridin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,8-naphthyridin-2-amine derivatives .

Applications De Recherche Scientifique

Chemistry

In chemical research, 6-Bromo-1,8-naphthyridin-2-ol serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique bromination at the 6-position allows for distinct chemical reactivity compared to other derivatives.

Biology

The compound's derivatives have shown significant potential as antimicrobial and anticancer agents . For instance, studies have demonstrated that it inhibits the activity of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis. This inhibition suggests potential applications in developing new antibiotics.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to influence cell signaling pathways and gene expression makes it a candidate for further investigation in cancer therapy and other medical applications.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as light-emitting diodes (LEDs) and dye-sensitized solar cells. Its unique properties contribute to enhancing the performance of these materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Studies/Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Used in synthesis of complex compounds |

| Biology | Antimicrobial agent | Inhibits InhA enzyme in Mycobacterium tuberculosis |

| Medicine | Potential therapeutic agent | Ongoing studies on anticancer effects |

| Industry | Material development | Used in LEDs and solar cells |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic candidates.

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of this compound derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity and potential for cancer treatment.

Mécanisme D'action

The mechanism of action of 6-Bromo-1,8-naphthyridin-2-ol and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Bromo-1,8-naphthyridin-2-ol is unique due to its specific bromination at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Activité Biologique

6-Bromo-1,8-naphthyridin-2-ol is a heterocyclic compound characterized by its unique bromination at the 6-position, which contributes to its distinct chemical reactivity and biological activities. This compound belongs to the class of 1,8-naphthyridines, known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

- Molecular Formula : CHBrNO

- Molecular Weight : 225.04 g/mol

- CAS Number : 72754-05-3

This compound exerts its biological effects primarily through interactions with specific enzymes and cellular pathways:

Target Enzymes

- Enoyl-ACP Reductase (InhA) : This enzyme is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts bacterial lipid biosynthesis, leading to antimicrobial activity .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate cell growth and differentiation.

- Gene Expression : It affects the transcriptional activity of genes involved in metabolism and cell cycle regulation.

- Metabolic Pathways : By interacting with metabolic enzymes, it alters energy production and utilization within cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving multi-resistant bacterial strains, derivatives of 1,8-naphthyridine have shown enhanced antibiotic activity when combined with conventional antibiotics .

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Enhanced susceptibility | |

| Pseudomonas aeruginosa | Synergistic effects noted |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that this compound significantly reduced bacterial viability when used in combination with fluoroquinolones. The statistical analysis indicated a p-value < 0.0001, confirming the significance of the results .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating a rise in apoptotic cells .

Pharmacokinetics

This compound shows high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier. This characteristic suggests potential for central nervous system applications.

Propriétés

IUPAC Name |

6-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWGGGNOQNYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501168 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-05-3 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.